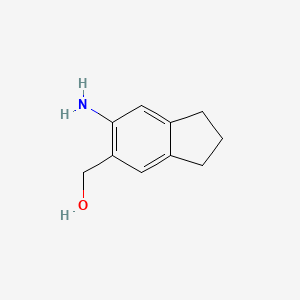
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol is an organic compound that belongs to the class of indene derivatives. This compound features a unique structure with an indene backbone, which is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring. The presence of an amino group at the 6th position and a hydroxymethyl group at the 5th position makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-amino-2,3-dihydro-1H-inden-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, (6-nitro-2,3-dihydro-1H-inden-5-yl)methanol, using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction typically occurs under mild conditions and yields the desired amino compound with high purity.
Another synthetic route involves the direct amination of (2,3-dihydro-1H-inden-5-yl)methanol using ammonia or an amine in the presence of a catalyst such as platinum or rhodium. This method can be performed under high pressure and temperature to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors and advanced catalysts to ensure high efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain product quality and consistency.
化学反应分析
Types of Reactions
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: (6-carboxy-2,3-dihydro-1H-inden-5-yl)methanol.
Reduction: (6-alkylamino-2,3-dihydro-1H-inden-5-yl)methanol.
Substitution: (6-halo-2,3-dihydro-1H-inden-5-yl)methanol.
科学研究应用
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (6-amino-2,3-dihydro-1H-inden-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxymethyl group can also participate in interactions with other biomolecules, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanol: Similar structure but with a methoxy group instead of an amino group.
(6-bromo-2,3-dihydro-1H-inden-5-yl)methanol: Contains a bromine atom instead of an amino group.
(6-nitro-2,3-dihydro-1H-inden-5-yl)methanol: Contains a nitro group instead of an amino group.
Uniqueness
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the indene backbone. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol |
InChI |
InChI=1S/C10H13NO/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-5,12H,1-3,6,11H2 |
InChI 键 |
MTHPOGWVVMEQIE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC(=C(C=C2C1)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


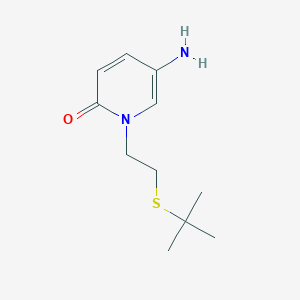
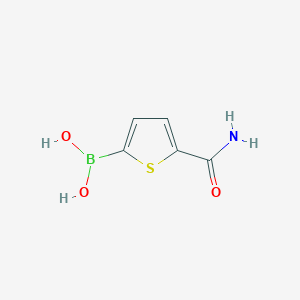


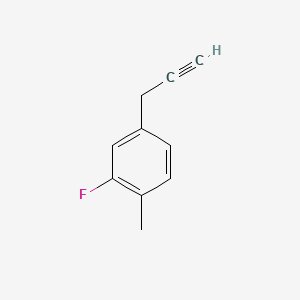
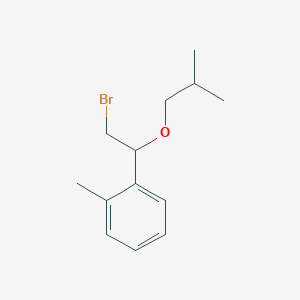
amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13474929.png)
![2-Amino-2-{bicyclo[2.1.1]hexan-1-yl}aceticacidhydrochloride](/img/structure/B13474948.png)
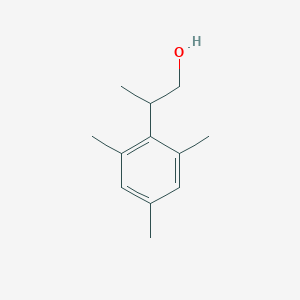
![methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13474957.png)
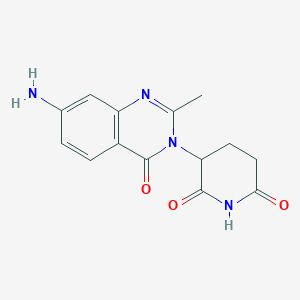
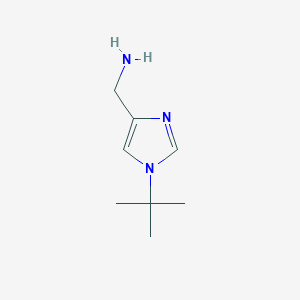
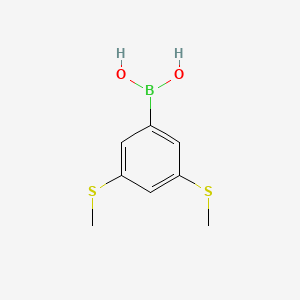
![1-Bromo-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13474974.png)
